N-Butan-2-YL-9,9-dioxo-9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraen-7-amine

Lipophilicity Drug-likeness QSAR

N-Butan-2-YL-9,9-dioxo-9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraen-7-amine (CAS 81038-91-7) is a synthetic 1,2-benzisothiazol-3-amine 1,1-dioxide derivative featuring an N-sec-butyl substituent on the endocyclic nitrogen of the fused bicyclic sulfonamide scaffold. Its molecular formula is C11H14N2O2S with a molecular weight of 238.31 g/mol.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
CAS No. 81038-91-7
Cat. No. B6034842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butan-2-YL-9,9-dioxo-9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraen-7-amine
CAS81038-91-7
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESCCC(C)N=C1C2=CC=CC=C2S(=O)(=O)N1
InChIInChI=1S/C11H14N2O2S/c1-3-8(2)12-11-9-6-4-5-7-10(9)16(14,15)13-11/h4-8H,3H2,1-2H3,(H,12,13)
InChIKeyMGIRBANNLABJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butan-2-YL-9,9-dioxo-9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraen-7-amine (CAS 81038-91-7): Core Identity and Comparator-Relevant Properties


N-Butan-2-YL-9,9-dioxo-9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraen-7-amine (CAS 81038-91-7) is a synthetic 1,2-benzisothiazol-3-amine 1,1-dioxide derivative featuring an N-sec-butyl substituent on the endocyclic nitrogen of the fused bicyclic sulfonamide scaffold . Its molecular formula is C11H14N2O2S with a molecular weight of 238.31 g/mol . The bicyclic core incorporates a sulfone moiety and an imine-type endocyclic double bond, establishing it as a member of the broader 3-amino-1,2-benzisothiazole dioxide class – a chemotype with documented relevance in pesticidal, antiviral, and medicinal chemistry programs [1].

Why N-Substituent Variation in 1,2-Benzisothiazole Dioxides Precludes Simple Equivalence with CAS 81038-91-7


Within the 1,2-benzisothiazole 1,1-dioxide class, N-substituent identity profoundly modulates both physicochemical and biological properties. The sec-butyl group in CAS 81038-91-7 imparts a calculated XlogP of 2.3 – substantially higher than the N-ethyl analog (XlogP 1.4) and experimentally distinct from the N-butyl variant, despite their identical molecular formula . This lipophilicity shift, coupled with the branched architecture of sec-butyl (2 rotatable bonds) versus linear N-butyl (4 rotatable bonds), directly impacts membrane permeability, metabolic stability, and target binding . Consequently, procurement or assay substitution based solely on core scaffold identity carries a material risk of divergent biological readouts and irreproducible results.

Quantitative Differentiation Evidence for CAS 81038-91-7 Versus Closest N-Alkyl Analogs


Lipophilicity Differentiation: XlogP Comparison of sec-Butyl vs. Ethyl and n-Butyl 1,2-Benzisothiazole Dioxides

CAS 81038-91-7 exhibits a calculated partition coefficient (XlogP) of 2.3, representing a 0.9 log unit increase over the N-ethyl analog (XlogP 1.4) and also exceeding the XlogP of the N-butyl analog (XlogP 1.4), despite the latter sharing an identical molecular formula (C11H14N2O2S) . The experimental LogP for the N-butyl analog has been reported as 2.43, while the target compound's XlogP (2.3) approaches this value but derives from a branched rather than linear alkyl chain architecture .

Lipophilicity Drug-likeness QSAR

Conformational Flexibility Contrast: Rotatable Bond Count as a Determinant of Entropic Penalty

CAS 81038-91-7 possesses 2 rotatable bonds, double the count of the N-ethyl analog (1 rotatable bond) but half that of the N-butyl analog (4 rotatable bonds) . This intermediate flexibility, conferred by the sec-butyl branch point, balances conformational pre-organization against the entropic penalty of freezing additional rotors upon target binding—a parameter directly relevant to binding free energy calculations and structure-based design .

Conformational analysis Ligand efficiency Entropy

Pesticidal Class Membership: Coverage Under Broad-Spectrum 3-Amino-1,2-Benzisothiazole Dioxide Patent

CAS 81038-91-7 falls within the generic Markush structure of Formula I in US patent US20110071200, which claims 3-amino-1,2-benzisothiazole dioxide derivatives as pesticidal agents [1]. While specific insecticidal LC50 or mortality data for CAS 81038-91-7 are not publicly disclosed, the patent establishes the compound's formal inclusion in a protected chemical space distinct from non-dioxide benzothiazole analogs, and provides a legal framework for freedom-to-operate analysis [1].

Agrochemical Insecticide Patent landscape

Recommended Application Scenarios for N-Butan-2-YL-9,9-dioxo-9-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraen-7-amine (CAS 81038-91-7)


Physicochemical Property Calibration in QSAR Model Building

CAS 81038-91-7 serves as a strategic calibration point in quantitative structure-activity relationship (QSAR) models for 1,2-benzisothiazole dioxides, providing an intermediate XlogP value (2.3) and rotatable bond count (2) that anchors the parameter space between the N-ethyl (XlogP 1.4, 1 rotor) and branched or linear N-butyl extremes . This makes it suitable for training sets where systematic variation in lipophilicity and flexibility is required.

Agrochemical Lead Scaffold Exploration Under Patent Protection

Given its explicit coverage under the generic formulae of patent US20110071200 for 3-amino-1,2-benzisothiazole dioxide pesticides, CAS 81038-91-7 can be legitimately explored as a lead scaffold derivative in insecticide or nematicide discovery programs without freedom-to-operate ambiguity [1]. Its branched sec-butyl substituent may offer differential metabolic stability in planta compared to linear N-alkyl analogs.

Fragment-Based or Structure-Guided Library Design

The compound's intermediate conformational flexibility (2 rotatable bonds) and moderate lipophilicity position it as a candidate for fragment elaboration or scaffold-hopping campaigns. Unlike the highly flexible N-butyl analog (4 rotatable bonds), CAS 81038-91-7 offers reduced entropic penalty upon binding, while retaining greater hydrophobic contact surface than the N-ethyl analog .

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